6-Chloro-[3,4'-bipyridine]-4-carbaldehyde
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Overview
Description
6-Chloro-[3,4’-bipyridine]-4-carbaldehyde is a chemical compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. The presence of a chlorine atom at the 6th position and an aldehyde group at the 4th position of the bipyridine structure makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[3,4’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of bipyridine derivatives, including 6-Chloro-[3,4’-bipyridine]-4-carbaldehyde, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[3,4’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 6-Chloro-[3,4’-bipyridine]-4-carboxylic acid.
Reduction: 6-Chloro-[3,4’-bipyridine]-4-methanol.
Substitution: 6-Methoxy-[3,4’-bipyridine]-4-carbaldehyde.
Scientific Research Applications
6-Chloro-[3,4’-bipyridine]-4-carbaldehyde is used in various scientific research fields:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Chloro-[3,4’-bipyridine]-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bipyridine structure allows for coordination with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[3,4’-bipyridine]-4-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
6-Methoxy-[3,4’-bipyridine]-4-carbaldehyde: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
6-Chloro-[3,4’-bipyridine]-4-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H7ClN2O |
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Molecular Weight |
218.64 g/mol |
IUPAC Name |
2-chloro-5-pyridin-4-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-5-9(7-15)10(6-14-11)8-1-3-13-4-2-8/h1-7H |
InChI Key |
QLFLAZPCWBCBPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(C=C2C=O)Cl |
Origin of Product |
United States |
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